Cas no 2228701-66-2 (2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol)

2,2-Dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol is a specialized organic compound featuring a pyrazole core substituted with a phenyl group and a tertiary alcohol moiety. Its unique structure, combining a rigid aromatic system with a sterically hindered alcohol, makes it a valuable intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals. The compound's stability and reactivity profile allow for selective functionalization, enabling its use in constructing complex molecular architectures. Its well-defined stereochemistry and purity are critical for applications requiring precise control over reaction pathways. This compound is particularly suited for research in medicinal chemistry, where its scaffold may serve as a building block for biologically active molecules.
2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol structure
2228701-66-2 structure
Product Name:2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
CAS No:2228701-66-2
MF:C14H18N2O
MW:230.305523395538
CID:5877724
PubChem ID:165618731
Update Time:2025-06-11

2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol
    • 2228701-66-2
    • EN300-1863791
    • Inchi: 1S/C14H18N2O/c1-14(2,11-17)8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-10,17H,8,11H2,1-2H3
    • InChI Key: JCWAJKOSZLTZTM-UHFFFAOYSA-N
    • SMILES: OCC(C)(C)CC1C=NN(C2C=CC=CC=2)C=1

Computed Properties

  • Exact Mass: 230.141913202g/mol
  • Monoisotopic Mass: 230.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 38Ų

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Additional information on 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

2,2-Dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol

The compound 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol (CAS No. 2228701-66-2) is a versatile organic molecule with a unique structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The pyrazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable component in various chemical and biological applications.

Recent studies have highlighted the potential of 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol as a precursor for the synthesis of bioactive compounds. Its structure allows for easy functionalization, enabling researchers to explore its applications in drug discovery. For instance, the pyrazole ring can be modified to introduce substituents that enhance the molecule's bioavailability or target specific biological pathways.

The synthesis of this compound typically involves a multi-step process, often starting with the preparation of the pyrazole core. One common approach is the condensation of an aldehyde with an amine in the presence of a suitable catalyst. This step is crucial as it determines the stability and reactivity of the pyrazole ring. Subsequent steps involve alkylation or acylation to introduce the desired substituents, such as the dimethyl group and the phenyl group, which are integral to the compound's structure.

From a physical standpoint, 2,2-dimethyl-3-(1-phenyl-1H-pyrazol-4-yl)propan-1

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